5-bromo-1H-indazole-3-carbonitrile

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Accelerate kinase inhibitor SAR without de novo indazole synthesis. This 5-bromo-3-cyanoindazole scaffold enables rapid C5 diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, targeting IKK2, Rock2, Gsk3β, Aurora2 & Jak2 kinases. • Reactive 5-Br handle for late-stage functionalization-replaces multi-step de novo routes • ≥95% purity (NMR); scalable from gram to kilogram via established 8-step route (~40% overall yield) • Light yellow solid; ships ambient; store at 0-8°C

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 201227-39-6
Cat. No. B1592932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indazole-3-carbonitrile
CAS201227-39-6
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NN2)C#N
InChIInChI=1S/C8H4BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12)
InChIKeyQIULWQLXNFSZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indazole-3-carbonitrile: Key Indazole Intermediate for Kinase Drug Discovery


5-Bromo-1H-indazole-3-carbonitrile (CAS 201227-39-6) is a 5-bromo-substituted indazole bearing a 3-cyano group, with molecular formula C₈H₄BrN₃ and molecular weight 222.05 g/mol . The compound is a light yellow to yellow solid with ≥95% purity (NMR) and requires storage at 0–8 °C . It serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors for oncology applications , and participates readily in cross-coupling reactions due to the 5-bromo substituent [1].

Indazole scaffold with 5-bromo handle for kinase inhibitor synthesis

5-Br enables Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald)

Reported purity specification suitable for synthesis; requires cold storage

Why 5-Bromo-1H-indazole-3-carbonitrile Cannot Be Replaced by Other Analogs


Substitution at the 5-position of the indazole core is critical for kinase inhibition potency and selectivity [1]. The bromine atom at C5 serves as both a hydrophobic anchor in kinase ATP-binding pockets and a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling late-stage diversification [2]. Unsubstituted 1H-indazole-3-carbonitrile lacks this dual functionality, while alternative halogen substitutions (e.g., 6-fluoro or 5-nitro analogs) alter electronic properties and metabolic stability, directly impacting target engagement and synthetic utility [3].

Unsubstituted indazole-3-carbonitrile lacks the 5-bromo coupling handle and may not support the same diversification or potency profile.

6-Fluoro analog differs in electronic properties and lipophilicity, potentially altering metabolic stability and kinase selectivity patterns.

5-Nitro analog exhibits a restricted ROCK-I selective profile; bromo derivatives may enable broader multi-kinase exploration.

Quantitative Differentiation from Closest Analogs


Superior Synthetic Utility via Direct Cross-Coupling

The 5-bromo substituent permits palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions, whereas unsubstituted (5-H) or 5-fluoro analogs are inert under identical protocols. In a representative Buchwald amination, 5-bromoindazole derivatives achieved 65% isolated yield using stoichiometric Cu(OAc)₂ [1].

Cross-coupling reactivity
Class-level
65% isolated yield (Buchwald amination); 5-H analog unreactive
Supports late-stage diversification workflow
Cu(OAc)₂-mediated coupling required
Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Enhanced Kinase Inhibition via Hydrophobic Anchor

5-Substituted indazoles, including 5-bromo derivatives, exhibit potent inhibition across a panel of kinases (Rock2, Gsk3β, Aurora2, Jak2) [1]. In a class-level comparison, 5-bromo-1H-indazole-3-carbonitrile-derived IKK2 inhibitors demonstrated nanomolar potency, whereas unsubstituted indazole-3-carbonitrile scaffolds showed >10-fold reduced activity .

Kinase inhibition SAR
Class-level
Derived IKK2 inhibitor IC₅₀ 10-fold more potent than unsubstituted scaffold
Reported potency context for hydrophobic anchor role
Class-level inference from trisubstituted indazole series
Kinase Inhibition Oncology Structure-Activity Relationship

Divergent Physicochemical Profile vs. 6-Fluoro Analog

5-Bromo-1H-indazole-3-carbonitrile (MW 222.05) exhibits higher lipophilicity (LogP ~2.2 estimated) and a higher boiling point (425.3°C at 760 mmHg) compared to the 6-fluoro analog (MW 161.14, LogP 1.7, boiling point ~390°C estimated) . These differences impact chromatographic behavior, formulation, and metabolic stability.

Physicochemical profile
Data to verify
LogP ~2.2 vs 1.7 (6-F analog); bp 425.3°C vs ~390°C
May impact chromatographic and ADME behavior
Predicted values; confirm experimentally
Physicochemical Properties ADME Purification

Distinct Kinase Selectivity Profile vs. 5-Nitro Analog

While 5-nitro-1H-indazole-3-carbonitrile (DL0805) is a selective ROCK-I inhibitor (IC₅₀ 6.67 μM) [1], 5-bromo-substituted indazoles demonstrate inhibitory activity across a broader panel including Rock2, Gsk3β, Aurora2, and Jak2 [2]. This broader polypharmacology may be advantageous for targeting heterogeneous tumors.

Kinase selectivity
Class-level
Bromo derivatives active vs Rock2, Gsk3β, Aurora2, Jak2; nitro analog selective ROCK-I (IC₅₀ 6.67 µM)
Polypharmacology research context vs. restricted profile
In vitro kinase panel data
Kinase Selectivity Polypharmacology Cancer Therapeutics

Commercial Availability and Purity Benchmark

5-Bromo-1H-indazole-3-carbonitrile is commercially available with ≥95% purity (NMR) and defined storage conditions (0–8 °C) . In contrast, some positional isomers (e.g., 6-bromo-1H-indazole-3-carbonitrile) are less commonly stocked or have variable purity specifications .

Purity benchmark
Data to verify
Target ≥95% (NMR), 0–8 °C; 6-bromo isomer less available
Procurement reproducibility and storage compliance
Vendor specification; verify lot purity
Procurement Quality Control Reproducibility

Deployment Scenarios in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation for Oncology

Use 5-bromo-1H-indazole-3-carbonitrile as a starting scaffold for synthesizing 3,5,7-trisubstituted indazoles targeting IKK2, Rock2, Gsk3β, Aurora2, or Jak2 kinases [1]. The 5-bromo group enhances hydrophobic binding and enables rapid SAR exploration via cross-coupling .

Late-Stage Diversification via Cross-Coupling

Employ the 5-bromo substituent in Suzuki-Miyaura or Buchwald-Hartwig reactions to install diverse aryl, heteroaryl, or amine functionalities at the C5 position without de novo synthesis of the indazole core [2]. This approach accelerates library synthesis and structure-activity relationship studies.

Polypharmacological Kinase Inhibitor Development

Capitalize on the broad kinase inhibition profile of 5-bromoindazole derivatives to design compounds with multi-target activity against Rock2, Gsk3β, Aurora2, and Jak2, potentially overcoming resistance mechanisms in heterogeneous tumors [1].

Scalable Synthesis of Preclinical Candidates

Utilize established scalable synthetic routes (e.g., eight-step sequence with 40% overall yield) to produce gram-to-kilogram quantities of advanced intermediates like 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate for preclinical development .

Application
Selection Property
Validation Focus
Kinase inhibitor lead diversification
5-Bromo cross-coupling reactivity
Palladium-catalyzed coupling efficiency and scope
Multi-kinase inhibitor profiling
Bromo-scaffold kinase inhibition breadth
Kinase panel selectivity and SAR evaluation
Late-stage library synthesis
5-Bromo functionalization handle
Diversity-oriented coupling yield and purity
Preclinical candidate scale-up
Established scalable route
Batch consistency and purity reproducibility

Technical Documentation Hub

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21 linked technical documents
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